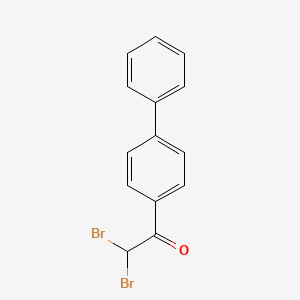
Benzene, 1-bromo-4-(1-bromoethenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-bromo-4-(1-bromoethenyl)-: is an organic compound with the molecular formula C8H7Br2 . It is a derivative of benzene, where the benzene ring is substituted with a bromoethenyl group at the fourth position and a bromine atom at the first position. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Bromination of Benzene: The preparation of benzene, 1-bromo-4-(1-bromoethenyl)- typically involves the bromination of benzene in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide. This reaction introduces a bromine atom to the benzene ring.
Addition of Bromoethenyl Group: The next step involves the addition of a bromoethenyl group to the benzene ring.
Industrial Production Methods: The industrial production of benzene, 1-bromo-4-(1-bromoethenyl)- follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: Benzene, 1-bromo-4-(1-bromoethenyl)- undergoes electrophilic aromatic substitution reactions due to the presence of the benzene ring.
Addition Reactions: The bromoethenyl group can participate in addition reactions, such as hydrogenation and halogenation.
Common Reagents and Conditions:
Halogenation: Chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Nitration: Nitric acid and sulfuric acid mixture.
Sulfonation: Sulfur trioxide in sulfuric acid.
Major Products:
Halogenated Derivatives: Products formed by the substitution of hydrogen atoms with halogens.
Nitrated Derivatives:
Sulfonated Derivatives:
Applications De Recherche Scientifique
Chemistry:
Intermediate in Organic Synthesis: Benzene, 1-bromo-4-(1-bromoethenyl)- is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Biological Studies: This compound is used in biological studies to understand the effects of brominated aromatic compounds on biological systems.
Industry:
Mécanisme D'action
Molecular Targets and Pathways: The mechanism of action of benzene, 1-bromo-4-(1-bromoethenyl)- involves its interaction with various molecular targets, including enzymes and receptors. The bromine atoms and the bromoethenyl group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to changes in their structure and function .
Comparaison Avec Des Composés Similaires
Bromobenzene: A simpler compound with a single bromine atom attached to the benzene ring.
1-Bromo-2-chlorobenzene: A compound with both bromine and chlorine atoms attached to the benzene ring.
1-Bromo-4-ethynylbenzene: A compound with a bromoethynyl group attached to the benzene ring.
Uniqueness: Benzene, 1-bromo-4-(1-bromoethenyl)- is unique due to the presence of both a bromoethenyl group and a bromine atom on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable in various applications.
Propriétés
Numéro CAS |
69151-18-4 |
|---|---|
Formule moléculaire |
C8H6Br2 |
Poids moléculaire |
261.94 g/mol |
Nom IUPAC |
1-bromo-4-(1-bromoethenyl)benzene |
InChI |
InChI=1S/C8H6Br2/c1-6(9)7-2-4-8(10)5-3-7/h2-5H,1H2 |
Clé InChI |
FALBMARAYPUXRM-UHFFFAOYSA-N |
SMILES canonique |
C=C(C1=CC=C(C=C1)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![Tert-butyl ((6-(7-hydroxythieno[3,2-B]pyridin-2-YL)pyridin-3-YL)methyl)(2-methoxyethyl)carbamate](/img/structure/B13703700.png)



